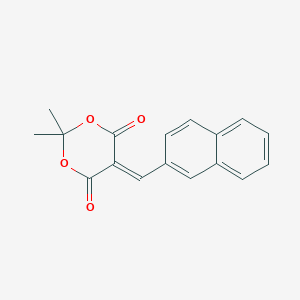
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a dioxane ring fused with a naphthylmethylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione typically involves the condensation of 2-naphthaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction proceeds through the formation of a Knoevenagel condensation product, followed by cyclization to form the dioxane ring.
Reaction Conditions:
Acidic Conditions: The reaction can be catalyzed by acids such as p-toluenesulfonic acid or hydrochloric acid.
Basic Conditions: Bases like sodium hydroxide or potassium carbonate can also be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with new functional groups introduced at specific positions.
科学研究应用
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which 2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the naphthylmethylene group, resulting in different chemical properties and reactivity.
5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of the target compound, with distinct chemical behavior.
Naphthaldehyde: Another precursor, contributing the naphthylmethylene group to the final structure.
属性
CAS 编号 |
87212-61-1 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-(naphthalen-2-ylmethylidene)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H14O4/c1-17(2)20-15(18)14(16(19)21-17)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-10H,1-2H3 |
InChI 键 |
YCYUMEYVMYRRKK-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=O)C(=CC2=CC3=CC=CC=C3C=C2)C(=O)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















